molecular formula C10H9FO4 B13065093 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

Cat. No.: B13065093
M. Wt: 212.17 g/mol
InChI Key: OOBWTWKHQJXWBR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid is a fluorinated derivative of acetic acid featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 6-position. The benzodioxin ring system is a bicyclic structure with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic character.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H9FO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4H2,(H,12,13)

InChI Key

OOBWTWKHQJXWBR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Route A: Fluorination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid derivatives

This method involves starting from the corresponding non-fluorinated acetic acid derivative and introducing the fluorine atom at the alpha position.

Stepwise procedure:

  • Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
    This precursor can be synthesized by:

    • Condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with malonic acid derivatives.
    • Alternatively, by coupling 2,3-dihydro-1,4-benzodioxin-6-yl halides with cyanide or carboxylation reagents.
  • Alpha-Fluorination
    The alpha position of the acetic acid is fluorinated using electrophilic fluorinating agents such as:

    • N-Fluorobenzenesulfonimide (NFSI)
    • Selectfluor
    • Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) for halogen exchange reactions.
  • Purification and Characterization
    The product is purified by crystallization or chromatography. Structural confirmation is done by:

    • Proton and fluorine NMR spectroscopy
    • Infrared spectroscopy (IR)
    • Mass spectrometry (MS)
    • Elemental analysis

Advantages:

  • Direct and relatively straightforward
  • Allows late-stage fluorination, which is valuable for analog synthesis

Limitations:

  • Electrophilic fluorination can lead to side reactions or over-fluorination
  • Requires careful control of reaction conditions and fluorinating agent equivalents

Route B: Synthesis from Fluorinated Building Blocks

This approach constructs the benzodioxin ring system starting from fluorinated intermediates.

Typical synthetic sequence:

Advantages:

  • Allows incorporation of fluorine early in the synthesis
  • Potentially higher regioselectivity and yield in ring formation

Limitations:

  • Multi-step synthesis requiring careful intermediate handling
  • More complex purification steps

Comparative Data Table of Preparation Methods

Aspect Route A: Fluorination of Acetic Acid Derivatives Route B: Synthesis from Fluorinated Precursors
Starting Material 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Fluorinated acetic acid or esters
Key Reaction Electrophilic alpha-fluorination Cyclization to form benzodioxin ring
Typical Fluorinating Agents NFSI, Selectfluor, DAST Fluorinated building blocks
Reaction Conditions Mild to moderate temperature, polar solvents Multi-step, may require acidic/basic catalysis
Yield Moderate to good (40-75%) Variable, often moderate (30-70%)
Purification Chromatography, crystallization Chromatography, recrystallization
Advantages Late-stage fluorination, simpler setup Early fluorine incorporation, regioselectivity
Challenges Control of fluorination selectivity Complexity of multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid may exhibit anti-diabetic properties by inhibiting the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. A study synthesized various derivatives and evaluated their biological activities, confirming the potential for developing new anti-diabetic medications .

Agricultural Chemistry

In agricultural applications, the compound's derivatives have been investigated for their herbicidal and fungicidal properties. The ability to modify the benzodioxin core allows for the enhancement of herbicidal activity against specific weed species while minimizing toxicity to crops. This selective action is vital for sustainable agricultural practices .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of coatings and polymers. Its fluorinated nature contributes to properties such as chemical inertness and resistance to environmental degradation. Research has explored its use in formulating advanced coatings that provide protective barriers in various industrial applications .

Case Studies

StudyFocusFindings
Anti-Diabetic Potential Synthesis of derivativesConfirmed inhibition of α-glucosidase with several synthesized compounds showing significant activity .
Herbicidal Activity Evaluation of benzodioxin derivativesIdentified compounds with selective herbicidal action against common agricultural weeds .
Coating Applications Development of protective coatingsDemonstrated enhanced durability and resistance in formulated coatings using fluorinated compounds .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function . Additionally, its fluoroacetic acid moiety can interfere with metabolic pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Acetic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Lacks the fluorine atom at the α-position of the acetic acid group.
  • Activity : Demonstrated anti-inflammatory potency comparable to Ibuprofen in a carrageenan-induced rat paw edema assay. This highlights the benzodioxin-acetic acid scaffold as a viable anti-inflammatory pharmacophore .
  • Synthesis : Typically involves coupling reactions between benzodioxin-6-amine and bromoacetyl derivatives under alkaline conditions, as seen in related sulfonamide syntheses .
2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]acetic Acid
  • Structure : Incorporates a pyrrole ring instead of fluorine.
  • Activity : Exhibited superior anti-inflammatory activity to Ibuprofen, suggesting that heterocyclic substitutions on the acetic acid moiety enhance efficacy .

Halogenated Benzodioxin-Acetic Acid Derivatives

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Chlorine substituent at the 8-position of the benzodioxin ring.
  • Chlorine’s electron-withdrawing effects may alter reactivity compared to fluorine .
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Bromine at the 7-position.
  • Applications : Used in research settings for probing metabolic pathways and enzyme interactions. Bromine’s larger atomic radius may sterically hinder binding compared to fluorine .

Amide-Linked Derivatives

2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • Structure : Acetamide linked to a piperazine moiety.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
  • Structure : Sulfonamide group instead of acetic acid.
  • Activity : Synthesized for antibacterial applications, indicating that substitutions on the benzodioxin amine can modulate antimicrobial potency .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Fluorine at the α-position (as in the target compound) may enhance acidity (pKa reduction) and metabolic stability compared to non-fluorinated analogs .
  • Heterocyclic Substitutions : Pyrrole-containing derivatives (e.g., compound 162) show improved anti-inflammatory activity, likely due to enhanced π-π stacking or hydrogen bonding .
  • Halogen Effects : Chlorine and bromine on the benzodioxin ring may increase lipophilicity but reduce target specificity due to steric bulk .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FO3C_{10}H_{9}FO_{3}, with a molecular weight of approximately 200.17 g/mol. The structure features a benzodioxin moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₉F O₃
Molecular Weight200.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain and inflammation.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
  • Analgesic Effects : In animal models, the administration of related benzodioxin derivatives resulted in notable analgesic effects. The compounds were observed to interact with pain receptors, suggesting potential applications in pain management therapies .
  • Cytotoxicity Studies : Research indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines. The cytotoxicity was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicPain relief in animal models
CytotoxicityInduction of apoptosis in cancer cells

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets.

Synthetic Pathway Example

A common synthetic route includes:

  • Formation of the benzodioxin core through cyclization reactions.
  • Introduction of the fluoroacetic acid moiety via nucleophilic substitution reactions.

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